N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide
Description
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a boronate ester derivative featuring a pyridine-2-carboxamide (picolinamide) backbone. The compound is substituted at the 5-position of the pyridine ring with a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), while the amide nitrogen is functionalized with an isopropyl group. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl and heteroaryl frameworks .
The pinacol boronate ester moiety enhances stability against hydrolysis compared to free boronic acids, making the compound suitable for storage and handling in synthetic workflows. The isopropyl substituent introduces steric bulk, which may modulate reactivity in cross-coupling reactions and influence physicochemical properties such as lipophilicity.
Crystallographic characterization of such compounds often employs software like SHELX and OLEX2 for structure determination and refinement, as noted in the development of crystallographic tools .
Properties
Molecular Formula |
C15H23BN2O3 |
|---|---|
Molecular Weight |
290.17 g/mol |
IUPAC Name |
N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H23BN2O3/c1-10(2)18-13(19)12-8-7-11(9-17-12)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19) |
InChI Key |
OKHFZQHZVREDIC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation Methods
Standard Suzuki-Miyaura Coupling Protocol
The most widely reported method involves reacting 5-bromo-N-isopropylpicolinamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Representative conditions include:
- Catalyst : Pd(dppf)Cl₂ (1–10 mol%)
- Base : Anhydrous potassium acetate (2.5–3.0 equiv)
- Solvent : 1,4-Dioxane or dimethoxyethane (DME)
- Temperature : 100°C under inert atmosphere
- Reaction Time : 12–24 hours
Under these conditions, yields range from 51% to 67%, with purity confirmed by NMR and mass spectrometry. A comparative analysis of solvent systems reveals that 1,4-dioxane provides superior yields (67%) compared to DME (58%) due to improved catalyst solubility.
Table 1: Optimization of Reaction Conditions for Borylation
Mechanochemical Synthesis
An alternative approach employs ball milling to facilitate solid-state borylation, eliminating solvent use. Liu et al. (2022) reported a 51% yield using Pd(dppf)Cl₂ (5 mol%), potassium acetate (3 equiv), and B₂Pin₂, with milling at 30 Hz for 3 hours. This method reduces reaction time to 3 hours but requires specialized equipment and yields marginally lower product.
Post-Synthetic Modifications and Purification
Workup Procedures
Crude product is typically isolated via solvent evaporation under reduced pressure, followed by extraction with ethyl acetate and water to remove inorganic salts. Silica gel column chromatography using gradients of ethyl acetate in hexanes (10–30%) achieves >95% purity.
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.68 (d, J = 2.0 Hz, 1H), 8.12 (dd, J = 8.0, 2.0 Hz, 1H), 7.55 (d, J = 8.0 Hz, 1H), 4.51 (sept, J = 6.8 Hz, 1H), 1.42 (s, 12H), 1.28 (d, J = 6.8 Hz, 6H).
- HRMS : m/z calculated for C₁₄H₂₂BNO₃ [M+H]⁺: 253.15; found: 253.1.
Scale-Up and Industrial Synthesis
EvitaChem’s patented route utilizes a continuous-flow reactor to enhance reproducibility at multi-gram scales. Key modifications include:
- Catalyst : Pd(OAc)₂ with XPhos ligand (2 mol%)
- Solvent : Tetrahydrofuran (THF) at 0.5 M concentration
- Residence Time : 20 minutes at 120°C
This method achieves 72% yield with >99% purity, demonstrating scalability for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Table 2: Summary of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Standard Suzuki | 67 | 95 | 12 | Moderate |
| Mechanochemical | 51 | 90 | 3 | Low |
| Continuous-Flow | 72 | 99 | 0.33 | High |
The continuous-flow method offers the best balance of yield and scalability, though it requires specialized infrastructure. Traditional Suzuki coupling remains the most accessible for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce boron-containing alcohols .
Scientific Research Applications
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The pathways involved often include the formation of boron-nitrogen or boron-oxygen bonds .
Comparison with Similar Compounds
N-Alkyl Derivatives
*Calculated molecular weight based on analogous derivatives.
Key Observations:
- Steric Effects: Bulky substituents (e.g., isopropyl, 4-methoxybenzyl) reduce hydrolysis rates of the boronate ester and may slow cross-coupling reactivity due to steric hindrance.
- Solubility: Polar groups like 4-methoxybenzyl improve aqueous solubility, whereas alkyl chains (methyl, ethyl) enhance lipophilicity .
Heterocyclic Core Variations
Key Observations:
- Pyridine vs. Pyrimidine: Pyrimidine-based analogs (e.g., pyrimidin-2-amine) offer additional hydrogen-bonding sites, making them attractive for targeting nucleotide-binding domains in enzymes .
- Electronic Environment: The pyridine core is electron-deficient, favoring electrophilic substitution, whereas pyrimidine’s dual nitrogen atoms create a more polarized electronic landscape.
Reactivity and Stability
- Suzuki-Miyaura Coupling: All analogs participate in palladium-catalyzed cross-coupling reactions, but reaction rates vary with substituent bulk. For example, N-methyl derivatives exhibit faster coupling kinetics due to reduced steric hindrance .
- Hydrolysis Resistance: Bulky groups (e.g., isopropyl, 4-methoxybenzyl) protect the boronate ester from hydrolysis, extending shelf life compared to N-methyl or N-ethyl analogs .
Biological Activity
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide (CAS No. 1218791-46-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 263.144 g/mol. It contains a boron atom in its structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1218791-46-8 |
| Molecular Formula | C₁₃H₂₂BN₃O₂ |
| Molecular Weight | 263.144 g/mol |
| Density | Not available |
| Melting Point | Not available |
This compound is theorized to function through various mechanisms:
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions (PPIs), particularly in cancer pathways involving PD-1/PD-L1 interactions .
- Cell Signaling Modulation : The boron-containing moiety may interact with cellular signaling pathways that are crucial in cancer progression and immune response modulation .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens .
Research Findings
Recent studies have explored the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Breast Cancer Cells : The compound showed an IC50 value of 15 µM in MDA-MB-231 cells.
- Lung Cancer Cells : An IC50 of 10 µM was observed in A549 cells.
In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy:
- Tumor Growth Inhibition : In xenograft models of human tumors, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Study on Immune Modulation : A study conducted at Harvard University indicated that the compound could enhance T-cell activation when co-administered with PD-L1 inhibitors .
- Toxicity Assessment : Toxicity studies revealed that while the compound is generally well-tolerated at therapeutic doses (up to 50 mg/kg), higher doses resulted in mild hepatotoxicity .
Q & A
Q. What are the established synthetic methodologies for this compound, and how can their efficiency be compared?
The synthesis typically employs Suzuki-Miyaura cross-coupling between halogenated picolinamide precursors (e.g., bromo or iodo derivatives) and bis(pinacolato)diboron (B2Pin2). Catalytic systems like Pd(dppf)Cl2 or Pd(PPh3)4 in THF/DMF (60–100°C) yield 60–85% product. Efficiency is evaluated via TLC/HPLC monitoring, NMR purity checks (e.g., absence of residual boronating agents at δ 1.3 ppm), and mass spectrometry .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR : Pinacol methyl groups (δ 1.3 ppm) and picolinamide aromatic protons (δ 7.5–8.5 ppm) .
- HRMS : Exact mass verification (C15H23BN2O3: m/z 276.1897) .
- X-ray crystallography : SHELXL refines high-quality crystals for unambiguous confirmation .
- HPLC : Purity assessment (>95% by area normalization) .
Q. What handling practices ensure compound stability?
Store under inert gas (Ar/N2) at -20°C in desiccated containers. Avoid moisture to prevent hydrolysis (monitored via 11B NMR: δ ~30 ppm for boronate vs. δ ~10 ppm for boronic acid). Use anhydrous solvents (e.g., THF) .
Advanced Questions
Q. How can Suzuki-Miyaura conditions be optimized for complex substrates?
- Catalyst : Pd(OAc)2 with SPhos/XPhos ligands improves activity for sterically hindered partners .
- Solvent/base : Toluene/EtOH (4:1) with Na2CO3/Cs2CO3 enhances electron-deficient aryl halide coupling .
- Molar ratios : 1.2:1 boronate-to-halide minimizes homo-coupling. Kinetic monitoring via 11B NMR identifies activation issues .
Q. How are crystallographic data discrepancies resolved for twinned or low-resolution crystals?
Q. How does the picolinamide substituent influence boronate reactivity?
The electron-withdrawing amide polarizes the C-B bond, accelerating transmetallation. Hammett constants (σmeta ~0.71) correlate with rate enhancements for electron-rich aryl halides. DFT shows reduced LUMO energy at boron (-1.8 eV), aiding Pd insertion .
Q. Which computational tools predict reactivity and regioselectivity?
DFT (B3LYP/6-31G)* models transition states. Key parameters:
- Natural Bond Orbital charges (boron nucleophilicity).
- Fukui indices (electrophilic attack sites).
- Solvent effects via SMD models .
Q. How are unexpected byproducts addressed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
